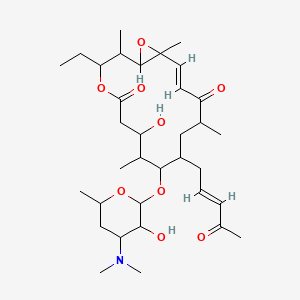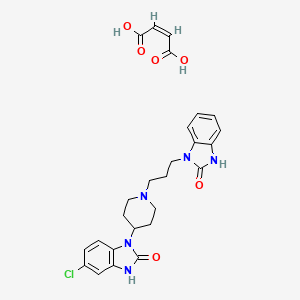![molecular formula C21H21N3O5 B1237858 2-[4-(3-ethoxy-4-hydroxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(3-methylphenyl)acetamide](/img/structure/B1237858.png)
2-[4-(3-ethoxy-4-hydroxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dioxo-1-imidazolidinyl]-N-(3-methylphenyl)acetamide is an imidazolidine-2,4-dione.
Scientific Research Applications
Synthesis and Biological Evaluation
- A study by Husain et al. (2013) on substituted-imidazolidine derivatives, which are structurally similar to the compound , highlighted their potential anti-inflammatory, analgesic, and anti-ulcer activities. These derivatives showed a superior gastrointestinal safety profile compared to standard drugs (Husain, Bhutani, Kumar, & Shin, 2013).
Coordination Complexes and Antioxidant Activity
- Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives demonstrated the synthesis and characterization of coordination complexes. These complexes, involving ligands similar to the compound , exhibited significant antioxidant activity (Chkirate et al., 2019).
Anticancer Activity
- Karaburun et al. (2018) investigated the anticancer activity of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives. These compounds, related in structure to the compound , showed notable growth inhibition against several cancer cell lines (Karaburun et al., 2018).
Antimicrobial Activity
- Krátký et al. (2017) synthesized and evaluated rhodanine-3-acetic acid-based amides as potential antimicrobial agents. They found significant activity against mycobacteria, with one derivative demonstrating high activity against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).
Marine Actinobacterium Metabolites
- Sobolevskaya et al. (2007) isolated compounds from the marine actinobacterium Streptomyces sp., including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, which demonstrated cytotoxic activities on marine organisms (Sobolevskaya et al., 2007).
Novel Nitrogen-Containing Bromophenols
- Li et al. (2012) explored nitrogen-containing bromophenols from marine red algae, which showed potent scavenging activity against radicals, indicating potential application as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
In Vitro Cytotoxic Activity
- Al-Sanea et al. (2020) designed and synthesized certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives with appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
Green Drug Design for Analgesic and Antipyretic Agents
- Reddy et al. (2014) developed environmentally friendly syntheses of potential analgesic and antipyretic compounds, including 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives (Reddy, Reddy, & Dubey, 2014).
Crystal Structure and Molecular Interactions
- Sethusankar et al. (2002) studied the crystal structure of N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, providing insights into its molecular interactions and potential pharmaceutical applications (Sethusankar, Thennarasu, Velmurugan, & Kim, 2002).
properties
Product Name |
2-[4-(3-ethoxy-4-hydroxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(3-methylphenyl)acetamide |
|---|---|
Molecular Formula |
C21H21N3O5 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H21N3O5/c1-3-29-18-11-14(7-8-17(18)25)10-16-20(27)24(21(28)23-16)12-19(26)22-15-6-4-5-13(2)9-15/h4-11,25H,3,12H2,1-2H3,(H,22,26)(H,23,28)/b16-10+ |
InChI Key |
KVQYKZAGHFWBBH-MHWRWJLKSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C)O |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





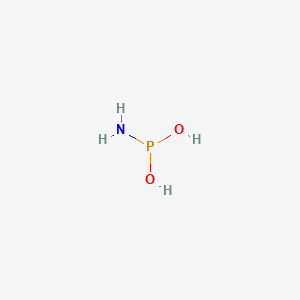

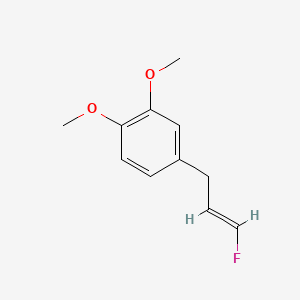

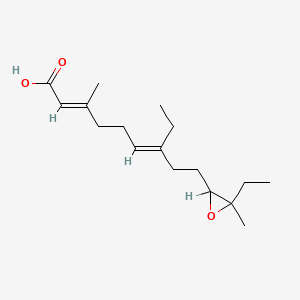

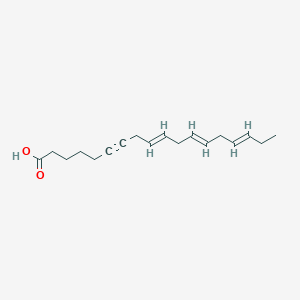
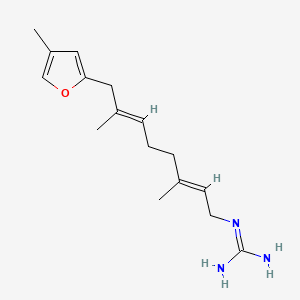
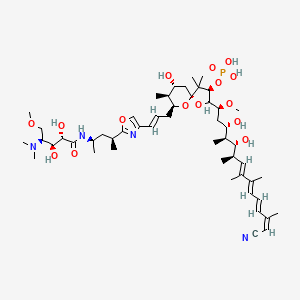
![ethyl (1S,2R)-1-(7-ethoxy-3-methyl-7-oxoheptyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentane-1-carboxylate](/img/structure/B1237796.png)
